molecular formula C17H17N5O B2526553 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole CAS No. 2319838-60-1

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B2526553
CAS No.: 2319838-60-1
M. Wt: 307.357
InChI Key: JHLWZUFFEPWGJU-UHFFFAOYSA-N
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Description

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole stands out due to its unique combination of heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(21-9-14(10-21)11-22-13-18-12-19-22)15-3-5-16(6-4-15)20-7-1-2-8-20/h1-8,12-14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLWZUFFEPWGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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